Losartan alpha-Butyl-losartan Aldehyde Adduct (Losartan Impurity)
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Description
Losartan α-Butyl-losartan Aldehyde Adduct, also known as Losartan Impurity B, is an impurity reference material related to Losartan . It has a molecular formula of C44 H44 Cl2 N12 O2 and a molecular weight of 843.80 .
Molecular Structure Analysis
The molecular structure of Losartan α-Butyl-losartan Aldehyde Adduct is complex, with a total of 111 bonds, including 67 non-H bonds, 44 multiple bonds, 17 rotatable bonds, and 44 aromatic bonds . It also contains 4 five-membered rings, 4 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
Losartan α-Butyl-losartan Aldehyde Adduct has a molecular formula of C44 H44 Cl2 N12 O2 and a molecular weight of 843.80 .Scientific Research Applications
Cardiovascular and Stroke Risk Reduction
Losartan is widely recognized for its effectiveness in lowering blood pressure in patients with hypertension. Notably, it has been demonstrated to lead to the regression of left ventricular hypertrophy (LVH). The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted Losartan's superiority over atenolol in reducing the composite primary endpoint of cardiovascular mortality, stroke, or myocardial infarction, primarily due to a significant reduction in stroke risk in the Losartan group (Moen & Wagstaff, 2005).
Renal Function and Diabetic Nephropathy
The Reduction in Endpoints in Non-Insulin-Dependent Diabetes Mellitus with the Angiotensin II Antagonist Losartan (RENAAL) study showcased Losartan's role in significantly reducing the risk of a doubling of serum creatinine and progression to end-stage renal disease (ESRD), highlighting its beneficial effects in patients with type 2 diabetes mellitus (T2DM) and nephropathy (Rayner, 2004).
Neuroprotective Effects
Research has also explored the neuroprotective effects of Losartan, with studies indicating its potential in reducing neuroinflammation-induced neuronal injury. This effect extends to the brain, where the renin-angiotensin-aldosterone system (RAS) might be involved in neuroinflammation, thus suggesting a role for Losartan beyond its antihypertensive capabilities (Rusek & Czuczwar, 2020).
properties
IUPAC Name |
1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMRAUQPGDBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675996 |
Source
|
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan Impurity B | |
CAS RN |
1159977-48-6 |
Source
|
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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